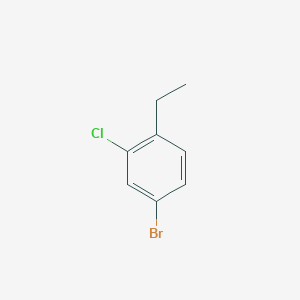

4-Bromo-2-chloro-1-ethylbenzene

Description

4-Bromo-2-chloro-1-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

4-bromo-2-chloro-1-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASDBIISNAGHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-ethylbenzene can be achieved through several methods. One common method involves the bromination and chlorination of ethylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron (Fe) or aluminum chloride (AlCl3), to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. This includes the initial bromination of ethylbenzene to form 4-bromoethylbenzene, followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-ethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atom can be replaced by other electrophiles.

Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.

Oxidation: Potassium permanganate (KMnO4) can be used as an oxidizing agent.

Major Products Formed

Nitration: Nitration of this compound can yield nitro derivatives.

Substitution: Nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Bromo-2-chloro-1-ethylbenzene serves as an important intermediate in the synthesis of more complex organic compounds. Its electrophilic aromatic properties allow it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions where the bromine or chlorine atoms can be replaced by other electrophiles.

- Nucleophilic Substitution: It can also participate in nucleophilic substitution reactions, particularly at the bromine or chlorine positions.

- Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced to yield different products.

These reactions are critical for synthesizing pharmaceuticals, agrochemicals, and other industrial chemicals.

Biological Applications

Biochemical Studies:

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit varying degrees of biological activity. These activities may include:

- Antimicrobial Properties: Compounds with halogen substituents can interact with biological molecules, potentially exhibiting antimicrobial effects.

- Antifungal and Anticancer Activities: The electrophilic nature of the compound allows it to interact with cellular components, which may lead to anticancer properties.

Pharmaceutical Development

Precursor for Drug Synthesis:

this compound is utilized as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of new drugs targeting various diseases. For example, it has been explored as an intermediate in synthesizing drugs like dapagliflozin, used for treating type 2 diabetes .

Industrial Applications

Production of Agrochemicals and Dyes:

In industrial settings, this compound is employed in producing agrochemicals and dyes. Its reactivity makes it suitable for creating various chemical products that are essential in agriculture and manufacturing.

Case Studies

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis routes for this compound highlighted the use of continuous flow reactors to enhance yield while minimizing waste during production processes. This method demonstrated significant improvements in efficiency compared to traditional batch processes.

Case Study 2: Biological Activity Assessment

Research assessing the biological activity of structurally similar compounds revealed potential antimicrobial effects attributed to electrophilic interactions with microbial cell components. This suggests that further studies on this compound could uncover valuable biological applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-ethylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product. The presence of bromine and chlorine atoms influences the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1-chloro-2-ethylbenzene: Similar in structure but with different substitution patterns.

4-Chloro-2-bromo-1-ethylbenzene: Another isomer with different positions of bromine and chlorine atoms.

4-Bromo-2-chloro-1-methylbenzene: Similar compound with a methyl group instead of an ethyl group.

Uniqueness

4-Bromo-2-chloro-1-ethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the benzene ring makes it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

4-Bromo-2-chloro-1-ethylbenzene is an organic compound characterized by a benzene ring substituted with bromine and chlorine atoms, alongside an ethyl group. Its molecular formula is , with a molecular weight of approximately 219.51 g/mol. This compound exhibits unique electrophilic aromatic properties, making it a subject of interest in various biological and chemical research areas.

The biological activity of this compound is largely influenced by its substituent groups, which can participate in electrophilic and nucleophilic aromatic substitution reactions. The bromine and chlorine atoms act as electron-withdrawing groups, enhancing the reactivity of the benzene ring towards nucleophiles. The ethyl group, being electron-donating, can affect the orientation and reactivity in substitution reactions.

Types of Reactions

- Electrophilic Aromatic Substitution : The compound can undergo further substitution reactions where the bromine or chlorine atoms are replaced by other electrophiles.

- Nucleophilic Aromatic Substitution : Under strong nucleophilic conditions, the halogen substituents can be replaced by nucleophiles.

- Oxidation and Reduction : The ethyl group can be oxidized to yield carboxylic acids or reduced to form alkanes.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. These activities are attributed to their ability to interact with biological molecules through electrophilic mechanisms .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Case Studies

Recent studies have explored the potential applications of halogenated compounds in drug development:

- Antimicrobial Properties : Research indicates that halogenated benzenes can inhibit bacterial growth through membrane disruption and interference with metabolic processes. A study on related compounds demonstrated significant activity against Gram-positive bacteria, suggesting that this compound may exhibit similar properties .

- Anticancer Research : Investigations into the anticancer effects of halogenated aromatic compounds have shown promising results. For instance, analogs of this compound have been linked to apoptosis induction in cancer cells, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-2-chloro-1-ethylbenzene, and how can regioselectivity be ensured during substitution reactions?

- Methodology : A multi-step synthesis approach is typical. For example, ethylation of 4-bromo-2-chlorobenzene via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Regioselectivity is influenced by steric and electronic factors: the ethyl group directs subsequent substitutions to the ortho/para positions due to its electron-donating inductive effect. Monitor reaction progress using GC-MS or HPLC to confirm intermediate purity .

- Data Validation : Compare experimental NMR (¹H/¹³C) and X-ray crystallography data with computational models (DFT) to confirm regiochemical outcomes. For example, dihedral angles between substituents (e.g., nitro groups and aromatic rings) can deviate by ~15°, as observed in structurally similar compounds .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%).

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show characteristic signals: δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 2.6–2.8 ppm (quartet, -CH₂- adjacent to Br/Cl), and aromatic protons split into distinct multiplet patterns due to substituent effects.

- Mass Spec : ESI-MS should display [M+H]⁺ peaks at m/z 234.9 (C₈H₇BrCl⁺) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX programs address these?

- Crystallographic Issues : Heavy atoms (Br, Cl) cause absorption and extinction effects, complicating intensity measurements. Twinning or disorder in the ethyl group may occur.

- SHELX Solutions : Use SHELXL for anisotropic refinement of Br/Cl atoms and SHELXD for phase resolution. For disordered ethyl groups, apply PART and SUMP instructions to model partial occupancy. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

- Case Study : A similar compound, 4-methyl-1-(2-bromoethyl)benzene, showed a dihedral angle of 14.9° between substituents, resolved via SHELX iterative refinement .

Q. How do electronic effects of the ethyl group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The ethyl group’s +I effect deactivates the ring, reducing electrophilicity at the para position. However, bromine’s higher leaving-group aptitude compared to chlorine favors selective coupling at the brominated site.

- Optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in THF/H₂O (3:1). Monitor competing pathways: Cl substitution is negligible under mild conditions (60°C, 12 hr). Yield improvements (70–85%) are achievable with microwave-assisted heating .

- Contradictions : Some studies report unexpected Cl substitution in polar aprotic solvents (e.g., DMF), necessitating controlled reaction screening .

Q. What computational methods are effective in predicting the photophysical properties of halogenated ethylbenzene derivatives?

- Modeling Approach :

- TD-DFT : Calculate UV-Vis spectra (B3LYP/6-311+G(d,p)) to predict λ_max shifts caused by halogen substituents. For this compound, expect π→π* transitions near 265–280 nm.

- NBO Analysis : Quantify hyperconjugative interactions between ethyl C-H σ* orbitals and aromatic π systems, influencing stability and reactivity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated ethylbenzenes: How should researchers address this?

- Case Example : 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9) has conflicting mp values (67–68°C vs. 70–72°C).

- Resolution :

Verify purity via DSC (sharp endothermic peaks indicate high purity).

Assess polymorphism by recrystallizing from different solvents (e.g., ethanol vs. hexane).

Cross-reference with XRD to identify crystal packing variations .

Methodological Tables

Key Recommendations

- Synthesis : Prioritize regioselective alkylation and validate intermediates rigorously.

- Characterization : Combine crystallographic (SHELX) and spectroscopic methods to resolve structural ambiguities.

- Data Integrity : Address contradictions via multi-technique validation (e.g., DSC/XRD for mp discrepancies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.